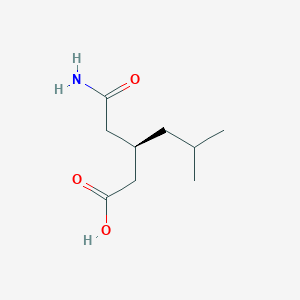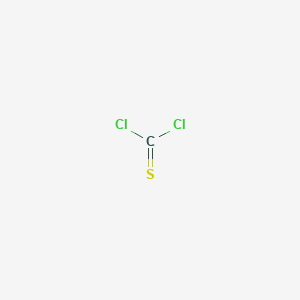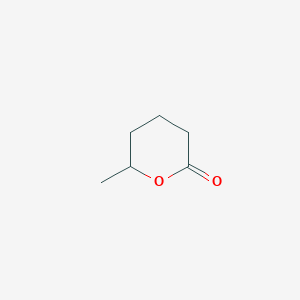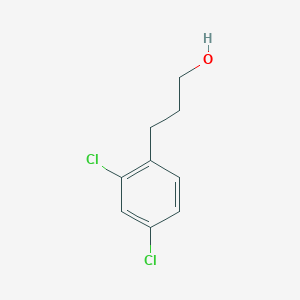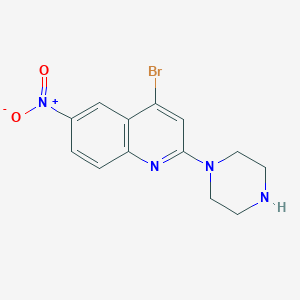![molecular formula C15H15NOS B130414 2-[(ジフェニルメチル)チオ]アセトアミド CAS No. 68524-30-1](/img/structure/B130414.png)
2-[(ジフェニルメチル)チオ]アセトアミド
概要
説明
2-[(Diphenylmethyl)thio]acetamide is a chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . It is an analogue and precursor to Modafinil, a central nervous system stimulant used for the treatment of narcolepsy . This compound is also known for its neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease .
科学的研究の応用
2-[(Diphenylmethyl)thio]acetamide has several scientific research applications:
作用機序
Target of Action
2-[(Diphenylmethyl)thio]acetamide is an analogue and precursor to Modafinil . Modafinil is known to be an α-1-adrenergic agonist . This suggests that the primary targets of 2-[(Diphenylmethyl)thio]acetamide are likely to be α-1-adrenergic receptors, which play a crucial role in the central nervous system.
Result of Action
2-[(Diphenylmethyl)thio]acetamide, as a precursor to Modafinil, may share some of its effects. Modafinil is a central nervous system stimulant and psychostimulant that displays neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease
準備方法
2-[(Diphenylmethyl)thio]acetamide can be synthesized through a multi-step process. One common method involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid at the reflux temperature of the alcohol to obtain the corresponding ester . This ester is then reacted with ammonia to produce 2-[(Diphenylmethyl)thio]acetamide . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
化学反応の分析
2-[(Diphenylmethyl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amide or thioether functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-[(Diphenylmethyl)thio]acetamide is unique due to its specific structure and role as a precursor to Modafinil. Similar compounds include:
Modafinil: A central nervous system stimulant used for treating narcolepsy.
Armodafinil: An enantiopure compound related to Modafinil, used for similar medical purposes.
2-Benzhydrylsulfanyl-acetamide: Another analogue with similar properties.
These compounds share structural similarities but differ in their specific applications and pharmacological profiles.
特性
IUPAC Name |
2-benzhydrylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQRIFRHGPWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433431 | |
| Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68524-30-1 | |
| Record name | 2-[(Diphenylmethyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxy modafinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzhydrylsulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXY MODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK33GE36F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method of synthesizing Modafinil from 2-[(Diphenylmethyl)thio]acetamide?
A1: All three research papers [, , ] highlight the oxidation of 2-[(Diphenylmethyl)thio]acetamide as the crucial step in Modafinil synthesis. This involves reacting 2-[(Diphenylmethyl)thio]acetamide with hydrogen peroxide (H₂O₂) in the presence of an acidic medium. While paper [] utilizes a mixed system of glacial acetic acid and water to mitigate excessive oxidation, paper [] proposes a mixture of a mineral acid and an alcohol for the same purpose.
Q2: Are there any notable differences in the Modafinil synthesis approaches discussed in the research papers?
A2: Yes, the research papers present slight variations in the synthesis protocols. Paper [] emphasizes replacing pure glacial acetic acid with a glacial acetic acid and water mixture to control oxidation and enhance yield. Conversely, paper [] advocates for a combination of a mineral acid and an alcohol for the oxidation step. This difference in reaction media may influence the reaction kinetics, yield, and purity of the final Modafinil product.
Q3: Beyond its role as a Modafinil precursor, has 2-[(Diphenylmethyl)thio]acetamide demonstrated any other pharmacological activities?
A3: Interestingly, paper [] explores the structure-activity relationship (SAR) of 2-[(Diphenylmethyl)thio]acetamide derivatives and their central stimulatory effects. It reports that specific derivatives, such as compounds 6c, 6f, and 6n, exhibited considerable central stimulatory activity in mice, with compound 6h displaying slightly higher activity compared to Modafinil. This finding suggests that 2-[(Diphenylmethyl)thio]acetamide derivatives might possess inherent pharmacological properties independent of their role in Modafinil synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

